3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Description
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol is a fluorinated amino alcohol derivative with a propan-1-ol backbone substituted by a 3-amino group and a benzyl group bearing three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. This structural motif is characteristic of bioactive intermediates in pharmaceutical chemistry, where fluorine substitutions are often employed to enhance metabolic stability, lipophilicity, or target-binding affinity . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., mono- or di-fluorinated derivatives) are documented in chemical catalogs as intermediates for drug synthesis .
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-8-2-6(1-7(4-14)5-15)3-9(12)10(8)13/h2-3,7,15H,1,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKOAZYOGVEDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction and Chiral Selectivity
A prominent method involves the catalytic reduction of unsaturated precursors such as methyl 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate under the influence of borohydride, Lewis acids, and crown ethers to yield methyl 3-amino-4-(2,4,5-trifluorophenyl)butyrate intermediates. This step is critical for establishing the amino alcohol framework with the trifluorophenyl substituent in place.
- Catalysts and Ligands: Borohydride acts as a reducing agent, while Lewis acids and crown ethers facilitate the formation of a coordination complex that enhances chiral selectivity.
- Reaction Conditions: Reduction is preferably conducted at mild temperatures (20–30 °C) to improve conversion efficiency and reduce by-products.
- Chiral Purity: The use of aminoalcohol ligands (1–2% molar ratio relative to substrate) promotes the formation of a chiral coordination complex, enhancing enantiomeric excess and product purity.
Solvent and Temperature Optimization
The choice of solvent and temperature critically influences the reaction outcome:
- Solvents: Polar solvents miscible with water, such as methanol, ethanol, and propan-2-ol, are preferred. These solvents support the solubility of reactants and facilitate product crystallization.
- Temperature Range: Reactions are carried out typically between 15 °C and the boiling point of the solvent at atmospheric pressure. For example, heating to 50–60 °C during reaction stages improves reaction rates without compromising selectivity.
- Post-Reaction Processing: After reaction completion, dilution with water or water-alcohol mixtures induces product crystallization, enabling easy isolation by filtration.
Reaction Sequence and Intermediate Formation
The synthesis often starts with a precursor compound (e.g., compound I) reacted with ammonium formate in an alcohol solvent to form an intermediate (compound II), methyl 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate. This intermediate is then subjected to the catalytic reduction described above.
- Molar Ratios: An excess of ammonium formate (molar ratio of 1:4.5–6) ensures complete conversion.
- Reflux Conditions: The reaction with ammonium formate is preferably carried out at reflux temperature in methanol or ethanol to maximize yield.
Purification and Yield
- Isolation: The product typically crystallizes out of the reaction mixture upon cooling and dilution, allowing for filtration, washing, and drying.
- Yields: Reported yields for similar amino alcohol derivatives exceed 90%, with purity levels above 99% as confirmed by HPLC.
- Quality Control: High-performance liquid chromatography (HPLC) and chiral purity assays are employed to ensure product quality.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Methyl 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate (Intermediate II) |
| Catalysts | Borohydride, Lewis acid, crown ether |
| Ligand | Aminoalcohol ligand (1–2% molar ratio) |
| Solvents | Methanol, ethanol, propan-2-ol |
| Temperature Range | 15 °C to solvent boiling point; reduction at 20–30 °C; reaction heating up to 50–60 °C |
| Reaction Time | Typically 1–2 hours for reduction; crystallization over 2 hours cooling |
| Product Isolation | Crystallization by dilution with water/alcohol, filtration, washing with solvent mixture |
| Yield | Up to 96% |
| Purity | >99% (HPLC) |
| Chiral Selectivity | Enhanced by aminoalcohol ligand coordination complex |
Comparative Analysis of Preparation Methods
| Aspect | Method Using Borohydride/Lewis Acid/Crown Ether System | Other Reported Methods (e.g., Mandelic Acid Resolution) |
|---|---|---|
| Reaction Efficiency | High catalytic conversion and reaction rate | Lower yield and purity; poor chiral selectivity |
| Reaction Temperature | Mild (20–30 °C) | Often requires higher temperatures or longer reaction times |
| Chiral Purity | High due to ligand coordination | Lower, with expensive chiral agents that are not recoverable |
| Cost and Scalability | More cost-effective and scalable | Costly reagents limit scalability |
| Product Isolation | Easy crystallization and filtration | More complex purification needed |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development:
- The compound has potential applications in the development of new pharmaceuticals due to its structural similarity to known bioactive molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design targeting various diseases, including cancer and neurodegenerative disorders .
- Antidepressant Activity:
- Inhibition of Enzymatic Activity:
Material Science Applications
- Polymer Synthesis:
- Surface Modification:
Organic Synthesis Applications
- Building Block for Synthesis:
- Synthesis of Trifluoromethylated Compounds:
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol with six related compounds from the evidence, focusing on structural features, substituents, and physicochemical properties:
Key Observations :
Fluorination Patterns: The target compound’s 3,4,5-trifluorophenyl group distinguishes it from mono- or di-substituted analogs (e.g., 4-fluorophenyl in ). Increased fluorine content may improve metabolic stability but could reduce aqueous solubility due to higher lipophilicity .
Stereochemistry :
- Enantiomers like the (S)- and (R)-4-fluorophenyl derivatives () highlight the role of chirality in pharmacological activity. The target compound’s stereochemistry is unspecified, which may limit its application in enantioselective synthesis.
Salt Forms :
- Hydrochloride salts () enhance solubility in polar solvents compared to free bases (e.g., target compound or ), making them preferable for formulation.
Research Implications and Limitations
- Data Gaps: No direct pharmacological or thermodynamic data (e.g., logP, pKa, melting points) are available for the target compound in the evidence. Extrapolations are based on structural analogs.
- Synthetic Utility: Fluorinated amino alcohols are critical intermediates in drug discovery (e.g., β-blockers, kinase inhibitors). The target’s trifluorinated phenyl group may offer unique advantages in medicinal chemistry campaigns .
Biological Activity
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol (CAS Number: 1310222-97-9) is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H12F3NO
- Molecular Weight : 219.2 g/mol
- CAS Number : 1310222-97-9
- Purity : Minimum 95% .
The biological activity of 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol is primarily attributed to its structural features that allow interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. It has been hypothesized that it may influence serotonin and norepinephrine pathways, similar to other compounds in its class.
- Neuroprotective Properties : There is emerging evidence that 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cell cultures, indicating a possible role in managing inflammatory diseases .
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant effects of various compounds, 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol was administered to animal models. The results demonstrated a significant decrease in depressive-like behavior as measured by the forced swim test. This suggests a potential for clinical applications in mood disorders .
Case Study 2: Neuroprotection
Research investigating the neuroprotective effects of this compound involved exposing neuronal cells to oxidative stress. Treatment with 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating its potential utility in conditions like Alzheimer's disease .
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3NO |
| Molecular Weight | 219.20 g/mol |
| CAS Number | 1310222-97-9 |
| Purity | Minimum 95% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol?
- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, coupling a trifluorophenylmethyl precursor with a protected aminopropanol derivative under basic conditions. Sodium borohydride or lithium aluminum hydride can be used for reduction steps, while trifluoroacetic acid may assist in deprotection . Microwave-assisted synthesis (as seen in tris(3,4,5-trifluorophenyl)borane reactions) could enhance reaction efficiency by reducing time and improving yield .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : For purity assessment and impurity profiling, especially to detect byproducts like 3-(methylamino) derivatives or fluorophenyl-substituted analogs .
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluorophenyl group’s presence and substitution pattern .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What solvents and catalysts are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., tetrahydrofuran, DMF) are preferred for nucleophilic substitutions. Catalytic systems like palladium or boron-based catalysts (e.g., tris(3,4,5-trifluorophenyl)borane) may enhance reactivity in coupling reactions .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solubility). For example, fluorinated compounds often exhibit low aqueous solubility, leading to variability in antimicrobial assays. To address this:
- Use standardized solubilizing agents (e.g., DMSO with <1% v/v).
- Validate activity via orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Investigate stereochemical effects: Enantiomers may differ in receptor binding (e.g., (1R,2R)- vs. (1S,2S)-isomers in related compounds) .
Q. What strategies improve catalytic efficiency in large-scale synthesis?
- Methodological Answer :
- Microwave Irradiation : Reduces reaction time and energy consumption while improving regioselectivity, as demonstrated in fluorophenylborane catalysis .
- Flow Chemistry : Enables precise control over reaction parameters (temperature, residence time) for intermediates prone to degradation.
- Heterogeneous Catalysis : Immobilized catalysts (e.g., silica-supported Pd) enhance recyclability and reduce metal contamination .
Q. How does the trifluorophenyl group influence pharmacokinetic properties?
- Methodological Answer : The trifluorophenyl moiety enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational modeling (e.g., molecular docking) can predict interactions with cytochrome P450 enzymes, while in vitro assays (e.g., microsomal stability tests) validate resistance to oxidative metabolism .
Q. What methods are used for enantioselective synthesis?
- Methodological Answer : Chiral resolution techniques include:
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during synthesis.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers.
- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) separates enantiomers post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
